2-(ethylamino)-4-iodobenzoic acid
Description
2-(Ethylamino)-4-iodobenzoic acid is a substituted benzoic acid derivative featuring an ethylamino group (-NHCH₂CH₃) at the ortho (2nd) position and an iodine atom at the para (4th) position. Benzoic acid derivatives with halogen and amino substituents are often explored for their biological activities, such as enzyme inhibition or anticancer effects .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(ethylamino)-4-iodobenzoic acid |
InChI |
InChI=1S/C9H10INO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
IBVOZGYHZFAVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylaminobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(ethylamino)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-4-iodobenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(ethylamino)-4-iodobenzoic acid with structurally related iodinated benzoic acids:
*Calculated from C₉H₁₀INO₂: C (35.17%), H (3.28%), I (41.28%), N (4.56%), O (10.71%). †Estimated based on benzoic acid derivatives with amino/halogen substituents (e.g., 4-iodoaniline melts at 61–63°C ; higher MPs expected for benzoic acids due to H-bonding). ‡Calculated from C₁₃H₁₀ClINO₄S.
Key Observations:
- Steric Hindrance : The ethyl group may hinder rotational freedom and influence binding interactions in biological systems.
- Solubility: Compared to sulfonamide derivatives (e.g., ), the ethylamino group likely reduces polarity, decreasing aqueous solubility but enhancing lipid membrane permeability.
Spectroscopic and Crystallographic Data
- NMR: The ethylamino group would produce distinct signals (e.g., δ ~1.2 ppm for CH₃, δ ~3.3 ppm for NHCH₂), as seen in ethylamino-containing analogs .
- X-ray Crystallography : Iodine’s heavy atom effect facilitates crystal structure determination, as demonstrated in –7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
